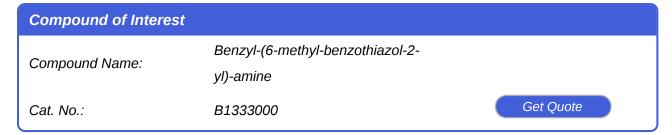


Structure Elucidation of Benzyl-(6-methylbenzothiazol-2-yl)-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure elucidation of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**. It encompasses predicted spectroscopic data based on closely related analogs, detailed experimental protocols for its synthesis, and insights into its potential biological mechanism of action.

Chemical Structure and Properties

Chemical Name: **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** CAS Number: 56406-14-5 Molecular Formula: C₁₅H₁₄N₂S Molecular Weight: 254.35 g/mol

The structure consists of a 6-methyl-benzothiazole core linked to a benzyl group via a secondary amine.

Caption: Molecular Structure of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Spectroscopic Data for Structure Elucidation

While specific experimental spectra for **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** are not readily available in the searched literature, the following tables present predicted data based on the reported values for the closely related analog, 6-Methyl-N-(4-methylbenzyl)-1,3-



benzothiazol-2-amine[1]. The predictions account for the removal of the p-methyl group from the benzyl ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.30	t	1H	-NH-
~7.50	S	1H	H-7 (benzothiazole)
~7.30-7.40	m	5H	Phenyl-H
~7.25	d	1H	H-4 (benzothiazole)
~7.05	d	1H	H-5 (benzothiazole)
~4.55	d	2H	-CH ₂ -
~2.40	S	3H	-CH₃ (benzothiazole)

Solvent: DMSO-d6

Table 2: Predicted ¹³C NMR Spectroscopic Data



Chemical Shift (δ, ppm)	Assignment
~166.0	C-2 (benzothiazole, C=N)
~150.8	C-7a (benzothiazole)
~139.0	C-ipso (phenyl)
~130.9	C-6 (benzothiazole)
~130.5	C-3a (benzothiazole)
~128.7	C-para/ortho (phenyl)
~127.5	C-meta (phenyl)
~127.0	C-4 (benzothiazole)
~121.3	C-5 (benzothiazole)
~118.2	C-7 (benzothiazole)
~47.5	-CH ₂ -
~21.2	-CH₃

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Medium	N-H stretch
~3050	Weak	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch
~1600	Strong	C=N stretch (benzothiazole)
~1595	Medium	Aromatic C=C stretch
~1250	Strong	Aromatic C-N stretch

Table 4: Predicted Mass Spectrometry Data

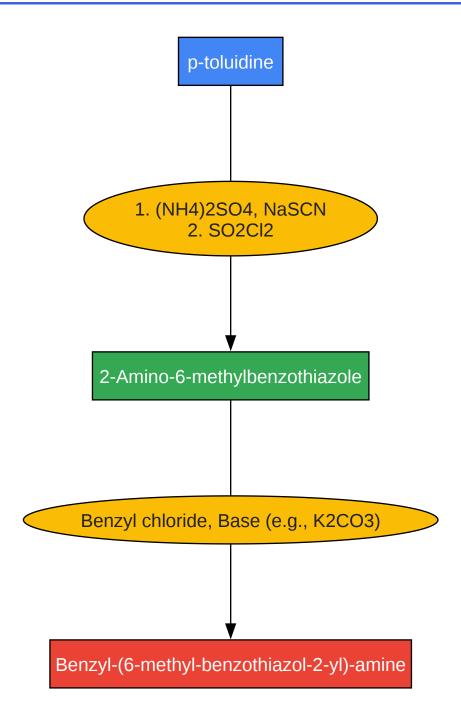


m/z	Interpretation	
254	[M] ⁺ (Molecular Ion)	
163	[M - C ₇ H ₇] ⁺ (Loss of benzyl group)	
91	[C7H7]+ (Benzyl cation)	

Experimental Protocols

The synthesis of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** can be achieved in a two-step process.





Click to download full resolution via product page

Caption: Synthetic workflow for Benzyl-(6-methyl-benzothiazol-2-yl)-amine.

Synthesis of 2-Amino-6-methylbenzothiazole (Precursor)

This protocol is adapted from the Organic Syntheses procedure for the preparation of 2-Amino-6-methylbenzothiazole.



Materials:

- p-Toluidine
- Chlorobenzene
- Concentrated Sulfuric Acid
- Sodium Thiocyanate
- Sulfuryl Chloride
- · Concentrated Ammonium Hydroxide
- Ethanol
- Activated Carbon (Norit)

Procedure:

- A solution of p-toluidine (1 mole) in chlorobenzene (700 ml) is prepared in a 3-L threenecked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping funnel.
- Concentrated sulfuric acid (0.55 mole) is added dropwise over 5 minutes.
- Sodium thiocyanate (1.1 moles) is added to the suspension of p-toluidine sulfate, and the mixture is heated at 100°C for 3 hours.
- The solution is cooled to 30°C, and sulfuryl chloride (1.34 moles) is added over 15 minutes, maintaining the temperature below 50°C.
- The mixture is kept at 50°C for 2 hours.
- Chlorobenzene is removed by filtration, and the solid residue is dissolved in 1 L of hot water.
 The remaining solvent is removed by steam distillation.
- The solution is filtered and made alkaline with concentrated ammonium hydroxide.



- The precipitated 2-amino-6-methylbenzothiazole is filtered and washed with water.
- The crude product is recrystallized from hot ethanol with the addition of activated carbon to yield pale yellow granular crystals.

Synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine (Final Product)

This is a general procedure for the N-alkylation of 2-aminobenzothiazoles.

Materials:

- 2-Amino-6-methylbenzothiazole
- · Benzyl chloride
- Potassium carbonate (or another suitable base)
- Dimethylformamide (DMF) or other suitable solvent

Procedure:

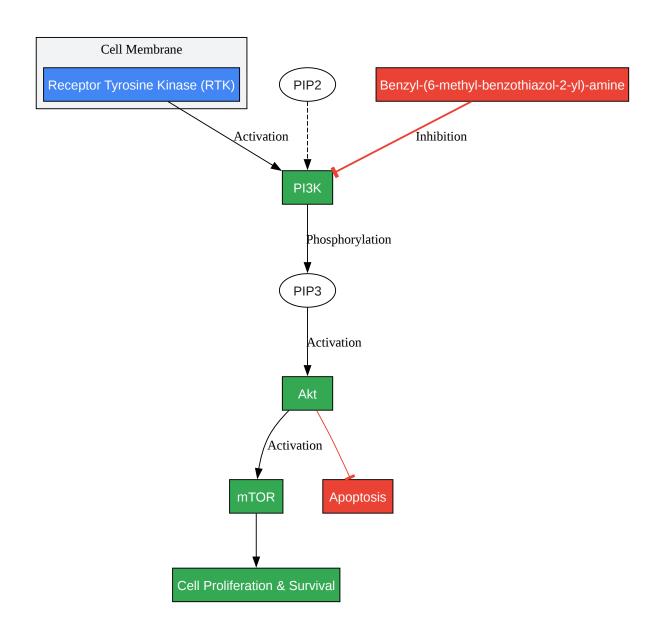
- To a solution of 2-amino-6-methylbenzothiazole (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
- Add benzyl chloride (1.1 equivalents) dropwise to the mixture at room temperature.
- The reaction mixture is stirred at 60-80°C for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
- The precipitated solid is filtered, washed with water, and dried.
- The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture) to afford the pure **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**.



Potential Signaling Pathway Inhibition

Derivatives of 2-aminobenzothiazole have been extensively studied for their anticancer properties. A common mechanism of action for this class of compounds is the inhibition of the PI3K/Akt signaling pathway, which is a critical pathway for cell proliferation, survival, and growth.[2][3][4][5][6][7][8][9] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.





Click to download full resolution via product page

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.



The diagram illustrates that upon activation of a Receptor Tyrosine Kinase (RTK), Phosphoinositide 3-kinase (PI3K) is activated, leading to the phosphorylation of PIP2 to PIP3. PIP3 then activates Akt, which in turn activates mTOR, promoting cell proliferation and survival while inhibiting apoptosis. **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**, as a representative 2-aminobenzothiazole derivative, is proposed to inhibit PI3K, thereby blocking this pro-survival pathway and inducing apoptosis in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. arabjchem.org [arabjchem.org]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors [mdpi.com]
- To cite this document: BenchChem. [Structure Elucidation of Benzyl-(6-methyl-benzothiazol-2-yl)-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333000#structure-elucidation-of-benzyl-6-methyl-benzothiazol-2-yl-amine]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com